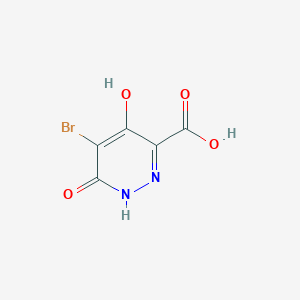

5-Bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

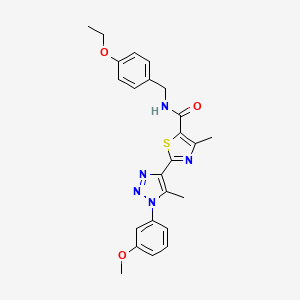

Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

Pyrazolo[3,4-b]pyridines have been synthesized from both a preformed pyrazole or pyridine . A copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

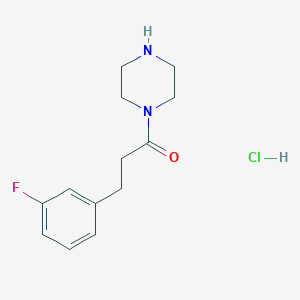

A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines, including 3-bromo-pyridazines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, all isomers of pyridinecarboxylic acids share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Scientific Research Applications

Indole Derivatives Synthesis

Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have garnered interest for their biological activity. Researchers have investigated novel methods for synthesizing indoles, including their incorporation into selected alkaloids . The compound EN300-7538636 could serve as a precursor for indole derivatives, contributing to drug discovery and medicinal chemistry.

Antiviral Activity

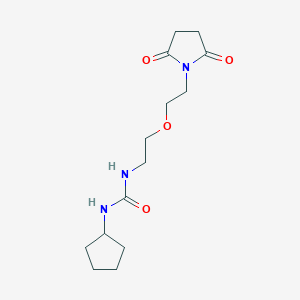

Compounds containing five-membered heteroaryl amines have demonstrated promising antiviral activity. These molecules exhibit potential against viruses such as Newcastle disease virus. Further modifications of these amines could lead to the development of antiviral therapeutics .

Antioxidant Properties

EN300-7538636 may possess antioxidant properties. Researchers have evaluated similar imidazole-containing compounds for their scavenging potential using the DPPH assay. These compounds showed good antioxidant activity compared to ascorbic acid (a positive control) .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various biological processes .

Mode of Action

Compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

The molecular weight of similar compounds can be found , which could potentially impact their bioavailability.

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Action Environment

The rate of reaction of similar compounds can be influenced by factors such as electronegativity .

Safety and Hazards

properties

IUPAC Name |

5-bromo-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O4/c6-1-3(9)2(5(11)12)7-8-4(1)10/h(H,11,12)(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPAHRRTZJBEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NN=C1C(=O)O)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2427526.png)

![N-(2-chloro-4-methylphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2427528.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427534.png)

![3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427536.png)

![3-benzyl-7-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427542.png)